METHYL 7-CYCLOPROPYL-1-METHYL-2,4-DIOXO-3-{[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL}-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE
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Overview
Description
Methyl 7-cyclopropyl-1-methyl-2,4-dioxo-3-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylate is a complex organic compound with a unique structure that combines several functional groups. This compound is part of the pyridopyrimidine family, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-cyclopropyl-1-methyl-2,4-dioxo-3-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylate involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include N,N-dimethylformamide, thionyl chloride, and various catalysts .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-cyclopropyl-1-methyl-2,4-dioxo-3-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated analogs. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties .
Scientific Research Applications
Methyl 7-cyclopropyl-1-methyl-2,4-dioxo-3-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylate has several scientific research applications:
Chemistry: This compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, such as cancer and infectious diseases.
Industry: The compound’s unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of methyl 7-cyclopropyl-1-methyl-2,4-dioxo-3-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer or the suppression of viral replication .
Comparison with Similar Compounds
Similar Compounds
Palbociclib: A pyridopyrimidine derivative used in the treatment of breast cancer.
Dilmapimod: Another pyridopyrimidine with potential activity against rheumatoid arthritis.
Uniqueness
Methyl 7-cyclopropyl-1-methyl-2,4-dioxo-3-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropyl and trimethylphenyl groups, in particular, contribute to its stability and potential therapeutic applications .
Properties
IUPAC Name |
methyl 7-cyclopropyl-1-methyl-2,4-dioxo-3-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]pyrido[2,3-d]pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O5/c1-12-8-13(2)20(14(3)9-12)26-18(29)11-28-22(30)19-16(23(31)33-5)10-17(15-6-7-15)25-21(19)27(4)24(28)32/h8-10,15H,6-7,11H2,1-5H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOWDEEWESOTMEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)C3=C(N=C(C=C3C(=O)OC)C4CC4)N(C2=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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